4-Morpholinobenzonitrile

Solubility Formulation Medicinal Chemistry

4-Morpholinobenzonitrile is the only para-substituted benzonitrile combining a morpholine ring with water solubility and a moderate logP of 1.46—a profile directly validated in patented KRAS G12C inhibitors (compounds I-1 and I-84). Its pKa of 1.69 minimizes hERG off-target risk versus basic piperidine/pyrrolidine analogs, while the low melting point (85°C) simplifies automated handling. Achieve 96% yield under microwave-assisted conditions. Choose this building block for aqueous-compatible parallel synthesis, CNS lead series, and sustainable process chemistry.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 10282-31-2
Cat. No. B077849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinobenzonitrile
CAS10282-31-2
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H12N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2
InChIKeyZSCUWVQXQDCSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholinobenzonitrile (CAS 10282-31-2): Procurement-Ready Overview of a Morpholine-Functionalized Benzonitrile Building Block


4-Morpholinobenzonitrile (CAS 10282-31-2, C11H12N2O, MW 188.23) is a para-substituted benzonitrile derivative bearing a morpholine ring at the 4-position. This heterocyclic scaffold imparts distinctive physicochemical properties, including water solubility and a moderate logP of 1.46 . The compound exists as a white to light yellow crystalline solid with a melting point of 85 °C [1]. It serves primarily as a synthetic intermediate in medicinal chemistry programs, most notably in the construction of KRAS G12C inhibitors and other kinase-targeting agents [2]. Commercially available in high purity (>98% GC) from major chemical suppliers, 4-morpholinobenzonitrile is a well-characterized, readily accessible building block for structure-activity relationship (SAR) studies and fragment-based drug discovery.

Why 4-Morpholinobenzonitrile Cannot Be Swapped for Piperidine, Pyrrolidine, or Piperazine Analogs Without Quantifiable Consequence


The substitution of 4-morpholinobenzonitrile with its closest structural analogs—4-piperidinobenzonitrile, 4-(pyrrolidin-1-yl)benzonitrile, or 4-(4-methylpiperazin-1-yl)benzonitrile—is not benign. These analogs share the para-cyano group but differ fundamentally in the attached saturated heterocycle, leading to measurable divergences in solubility, lipophilicity, basicity, and solid-state behavior that directly impact synthetic tractability, formulation, and biological target engagement. The morpholine ring, with its oxygen heteroatom, confers a unique balance of aqueous solubility (soluble in water) and moderate logP (1.46) , whereas the piperidine analog is appreciably less water-soluble and the pyrrolidine analog exhibits a dramatically elevated melting point (200 °C vs. 85 °C) that complicates handling and purification [1]. Furthermore, the morpholine moiety is specifically validated in patent-protected KRAS G12C inhibitor scaffolds, where it optimizes kinase domain binding and cellular potency [2]. Generic substitution without systematic requalification risks altering reaction kinetics, crystal form, and, critically, biological activity in a manner that cannot be predicted from simple structural similarity.

Quantitative Differentiators of 4-Morpholinobenzonitrile: Head-to-Head and Cross-Study Evidence


Aqueous Solubility Advantage over 4-Piperidinobenzonitrile

4-Morpholinobenzonitrile is explicitly documented as soluble in water . In contrast, its direct comparator 4-piperidinobenzonitrile lacks any vendor-reported water solubility, with multiple sources indicating only organic solvent solubility (e.g., methanol) . This differential aqueous solubility profile is a direct consequence of the morpholine ring's oxygen atom, which increases polarity and hydrogen-bonding capacity relative to the all-carbon piperidine ring.

Solubility Formulation Medicinal Chemistry

Lower LogP and Improved Hydrophilic-Lipophilic Balance vs. 4-Piperidinobenzonitrile

4-Morpholinobenzonitrile exhibits a calculated LogP of 1.46 . The piperidine analog, 4-piperidinobenzonitrile, is structurally more lipophilic due to the absence of the morpholine oxygen, resulting in a LogP that is typically ~0.5–1.0 units higher for comparable scaffolds [1]. This difference in lipophilicity has direct implications for membrane permeability, protein binding, and overall drug-likeness in lead optimization campaigns.

Lipophilicity ADME Drug-likeness

Moderate Melting Point (85 °C) Enhances Handling and Purification Relative to High-Melting Pyrrolidine Analog

4-Morpholinobenzonitrile has a melting point of 85 °C, as confirmed by multiple reputable vendor datasheets [1]. Its direct analog 4-(pyrrolidin-1-yl)benzonitrile, which differs only by replacement of the morpholine ring with a pyrrolidine ring, exhibits a dramatically higher melting point of 200 °C . This 115 °C differential reflects fundamental differences in crystal packing and intermolecular interactions conferred by the oxygen atom.

Solid-State Properties Purification Process Chemistry

Validated Fragment in Patent-Protected KRAS G12C Inhibitor Scaffolds

4-Morpholinobenzonitrile is explicitly claimed as a core structural component in multiple exemplar compounds within Araxes Pharma's KRAS G12C inhibitor patent portfolio. Specifically, compound I-1 and compound I-84 are built upon a 4-morpholinobenzonitrile core [1]. This is not a generic substitution; the morpholine oxygen is likely critical for optimal interaction with the switch-II pocket of KRAS G12C, as documented in related inhibitor classes [2]. While the piperidine analog has been explored in other kinase contexts, it is conspicuously absent from the most advanced KRAS G12C clinical candidates.

KRAS G12C Oncology Fragment-Based Drug Discovery

High Synthetic Yield via Microwave-Assisted Amination

4-Morpholinobenzonitrile can be synthesized in 96% yield via microwave-assisted nucleophilic aromatic substitution of 4-chlorobenzonitrile with morpholine under solvent-free conditions . While analogous conditions can be applied to piperidine and pyrrolidine, the specific yield for 4-morpholinobenzonitrile under optimized microwave protocols is documented at 96%, providing a benchmark for procurement of high-quality material [1]. This high-yielding, solvent-free route reduces waste and cost relative to traditional thermal methods.

Synthetic Efficiency Green Chemistry Process Development

Moderate Basicity (pKa 1.69) Minimizes Off-Target Ion-Channel Interactions

The morpholine nitrogen in 4-morpholinobenzonitrile has a predicted pKa of 1.69 ± 0.40 . This low basicity, driven by the electron-withdrawing para-cyano group and the ring oxygen's inductive effect, contrasts sharply with piperidine analogs (pKa ~10–11) and piperazine analogs (pKa ~8–9) [1]. A pKa below physiological pH reduces the fraction of positively charged species, which is known to decrease hERG channel blockade liability and improve membrane permeability in certain contexts.

Basicity Selectivity Safety Pharmacology

Where 4-Morpholinobenzonitrile Delivers Measurable Advantage: Evidence-Backed Application Scenarios


KRAS G12C Inhibitor Fragment Elaboration

Use 4-morpholinobenzonitrile as the para-substituted aryl core in the synthesis of KRAS G12C inhibitors. This application is directly supported by patent exemplars (compounds I-1 and I-84) that demonstrate the morpholine-containing scaffold achieves potent cellular inhibition of mutant KRAS [1]. The compound's moderate LogP and aqueous solubility facilitate subsequent synthetic transformations and biological assay compatibility.

Aqueous-Compatible Medicinal Chemistry Libraries

Incorporate 4-morpholinobenzonitrile into fragment libraries or as a building block for parallel synthesis where water solubility is a requirement. Unlike the piperidine analog, 4-morpholinobenzonitrile is explicitly water-soluble, enabling reactions in aqueous media and simplifying high-throughput purification [1]. Its moderate melting point (85 °C) also simplifies automated weighing and handling.

Low-Basicity Scaffold for CNS or Cardiovascular Programs

Select 4-morpholinobenzonitrile for lead series targeting CNS or cardiovascular indications where minimization of hERG channel blockade is critical. The compound's predicted pKa of 1.69 ensures that at physiological pH it remains predominantly uncharged, reducing the risk of off-target ion-channel interactions associated with more basic piperidine or piperazine analogs [1].

Green Chemistry and Process Development

Employ 4-morpholinobenzonitrile as a model substrate for developing solvent-free, microwave-assisted amination protocols. The documented 96% yield under these conditions [1] provides a benchmark for optimizing large-scale syntheses of related morpholine-containing building blocks, aligning with sustainability and cost-reduction goals in industrial process chemistry.

Technical Documentation Hub

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